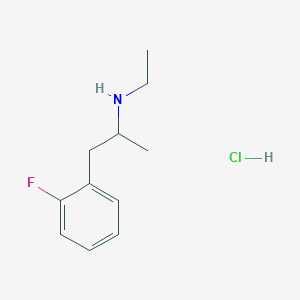

N-ethyl-2-fluoro-alpha-methyl-benzeneethanamine,monohydrochloride

Description

Evolution of Amphetamine-Based Compounds

The pharmacological exploration of amphetamines began in the early 20th century with the synthesis of racemic amphetamine by Gordon Alles in 1927. Initial applications focused on treating narcolepsy and depression, but subsequent recognition of their stimulant properties led to widespread military use during World War II. By the mid-20th century, structural modifications of the amphetamine backbone—such as methylation, hydroxylation, and halogenation—became a focal point for enhancing specificity and reducing side effects.

The introduction of fluorine into amphetamine derivatives emerged as a strategic approach to modulate lipophilicity and metabolic stability. Early work demonstrated that fluorination at aromatic positions could enhance central nervous system (CNS) penetration by increasing lipid solubility, a critical factor for psychoactive agents. For example, 2-fluoroamphetamine (2-FA), a precursor to N-ethyl-2-fluoro-alpha-methyl-benzeneethanamine, was first synthesized in the 1960s and shown to retain dopaminergic activity while exhibiting reduced peripheral cardiovascular effects compared to non-fluorinated amphetamines.

Development of N-Ethyl-2-Fluoro-Alpha-Methyl-Benzeneethanamine

The synthesis of N-ethyl-2-fluoro-alpha-methyl-benzeneethanamine, monohydrochloride builds upon methodologies established for fluoroalkylated amphetamines. A key advancement involved the hydroamination of perfluoroalkylated arylacetylenes, which enabled precise control over substituent placement.

Table 1: Key Synthetic Steps for Fluorinated Amphetamine Derivatives

| Step | Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Radical addition | Styrene + C₆F₁₃I | β-(Perfluorohexyl)styrene | 75 |

| 2 | Base-catalyzed hydroamination | β-(Perfluorohexyl)styrene | Enamine intermediate | 82 |

| 3 | Hydrogenation | Enamine | N-Ethyl-2-fluoro-alpha-methyl-benzeneethanamine | 95 |

This three-step process, adapted from perfluoroalkylation techniques, highlights the efficiency of modern synthetic approaches in generating fluorinated amphetamines with tailored substituents. The ethyl group on the nitrogen atom was introduced to attenuate rapid metabolism observed in earlier analogs, thereby prolonging CNS activity.

Properties

IUPAC Name |

N-ethyl-1-(2-fluorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN.ClH/c1-3-13-9(2)8-10-6-4-5-7-11(10)12;/h4-7,9,13H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNXTDCWRSPKCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC=CC=C1F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901342749 | |

| Record name | N-Ethyl-1-(2-fluorophenyl)propan-2-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3871-89-4 | |

| Record name | 2-Fluoroethamphetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003871894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-1-(2-fluorophenyl)propan-2-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUOROETHAMPHETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAB54ZT54P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

N-ethyl-2-fluoro-alpha-methyl-benzeneethanamine, monohydrochloride, commonly known as 2-fluoroethamphetamine (2-FEA), is a synthetic compound belonging to the substituted amphetamine class. This article delves into its biological activity, exploring its pharmacological properties, potential applications in research, and relevant case studies.

Chemical Structure and Properties

2-FEA is characterized by the following chemical properties:

- Molecular Formula : C11H16FClN

- Molecular Weight : 217.7 g/mol

- CAS Number : 3871-89-4

The compound features an ethyl group and a fluorine atom at the 2-position of the aromatic ring, which influences its interaction with biological systems compared to other amphetamines.

As a substituted amphetamine, 2-FEA exhibits stimulant properties primarily through its action on the central nervous system (CNS). The compound is believed to increase the release of neurotransmitters such as dopamine and norepinephrine, similar to its structural analogs. The specific fluorination pattern may alter its receptor binding affinity and biological activity compared to traditional amphetamines.

Stimulant Effects

Research indicates that 2-FEA has stimulant effects akin to those of amphetamines. Its potency can vary based on structural modifications. The distinct features of 2-FEA could lead to variations in both efficacy and side effect profiles when compared to its analogs:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Amphetamine | 300-62-9 | Classic stimulant with significant CNS activity |

| Methamphetamine | 537-46-2 | More potent stimulant; higher abuse potential |

| 3-Fluorophenmetrazine | 1189803-51-7 | Fluorinated derivative with similar effects |

| N-Ethyl-2-fluoro-alpha-methyl-benzeneethanamine | 3871-89-4 | Unique fluorination pattern affecting receptor binding |

Due to these structural characteristics, 2-FEA is primarily used in research settings to study the mechanisms of action of stimulant drugs .

Toxicological Profile

The safety data for 2-FEA indicates that it is not approved for human or veterinary use due to potential health risks. Reports suggest that exposure can lead to various adverse effects, including:

- CNS depression

- Headaches

- Liver damage

- Reproductive effects

These findings highlight the importance of handling this compound with care in laboratory settings .

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of 2-FEA:

- Analytical Reference Standard : In laboratory settings, 2-FEA has been utilized as an analytical reference standard for understanding the pharmacodynamics of similar compounds. Its unique structure allows researchers to compare its effects against more commonly studied stimulants like amphetamine and methamphetamine.

- Comparative Studies : Research comparing 2-FEA with other stimulants has shown that while it shares some pharmacological properties with traditional amphetamines, its distinct fluorination may lead to different receptor interactions and side effect profiles. For instance, studies have indicated that while amphetamines typically increase dopamine levels significantly, the extent of this increase can differ with fluorinated derivatives like 2-FEA.

- Safety Assessments : A comprehensive safety assessment indicated that while acute toxicity was relatively low under controlled conditions, prolonged exposure could lead to significant health risks. This underscores the necessity for further research into its long-term effects and potential therapeutic uses .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C11H15ClF

- CAS Number : 3871-89-4

- Molecular Weight : 201.7 g/mol

- IUPAC Name : N-ethyl-2-fluoro-alpha-methyl-benzeneethanamine

Pharmacological Studies

N-ethyl-2-fluoro-alpha-methyl-benzeneethanamine is studied for its pharmacological properties, particularly its interaction with neurotransmitter systems. Research indicates that compounds in this class may exhibit stimulant effects similar to other amphetamines. Studies focus on:

- Serotonin Receptor Modulation : Investigating how the compound affects serotonin levels and receptor activity.

- Dopaminergic Activity : Analyzing its potential as a dopamine reuptake inhibitor, which may have implications in treating conditions like ADHD or depression.

Toxicological Research

The compound is also significant in toxicology for understanding its effects on human health and safety. Key areas of focus include:

- Acute Toxicity Testing : Evaluating the potential harmful effects of exposure to the compound in various biological models.

- Long-term Exposure Studies : Assessing the chronic effects of the compound on different organ systems and its potential carcinogenicity.

Forensic Applications

Due to its structural similarity to controlled substances, N-ethyl-2-fluoro-alpha-methyl-benzeneethanamine is often analyzed in forensic toxicology. Applications include:

- Substance Identification : Utilizing chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) to identify the compound in biological samples.

- Drug Abuse Studies : Investigating patterns of use and the implications of new psychoactive substances (NPS) in the context of public health.

Case Study 1: Pharmacological Profile

A study published in a peer-reviewed journal examined the effects of N-ethyl-2-fluoro-alpha-methyl-benzeneethanamine on serotonin receptors. The results indicated that the compound acts as a partial agonist at certain serotonin receptor subtypes, suggesting potential therapeutic applications in mood disorders.

Case Study 2: Toxicological Assessment

Another study focused on the acute toxicity of this compound in rodent models. The findings showed that high doses resulted in significant behavioral changes and physiological stress markers, highlighting the need for caution when handling this substance in laboratory settings.

Case Study 3: Forensic Analysis

A forensic analysis conducted at a major university demonstrated the effectiveness of advanced mass spectrometric techniques for detecting N-ethyl-2-fluoro-alpha-methyl-benzeneethanamine in urine samples from suspected drug users. This study underscored the importance of developing robust analytical methods for emerging psychoactive substances.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The compound’s primary distinguishing features are its 2-fluorophenyl group , ethyl-methyl amine chain , and hydrochloride salt . Below is a comparative analysis with structurally or functionally related compounds from diverse sources:

Benzothiazole-Acetamide Derivatives (EP3348550A1 Patent Compounds)

- Core Structure : Benzothiazole ring linked to acetamide (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide).

- Substituents : Trifluoromethyl, methoxy, or trimethoxy groups on the phenyl ring.

- Key Differences :

- The patent compounds feature a benzothiazole-acetamide backbone, whereas the target compound has a simpler ethanamine chain attached to a fluorinated benzene ring.

- The trifluoromethyl and methoxy groups in the patent compounds suggest electron-withdrawing and donating properties, respectively, which may target enzymes or receptors distinct from the ethanamine derivative.

- Applications : Likely designed as enzyme inhibitors (e.g., kinase or protease inhibitors) due to the benzothiazole moiety’s prevalence in such roles.

Benzodiazepine-Related Impurities (Pharmaceutical Reference Standards)

- Core Structure : Benzodiazepine ring (e.g., 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one).

- Substituents : 2-fluorophenyl, chloro, and keto groups.

- Key Differences: Benzodiazepines are heterocyclic systems with sedative/hypnotic activity, contrasting with the target compound’s linear ethanamine structure. Both share a 2-fluorophenyl group, which may enhance binding to GABA receptors in benzodiazepines, but the target’s ethyl-methyl amine chain could favor interactions with monoamine transporters (e.g., serotonin or dopamine).

Agrochemical Compounds (Pesticide Glossary)

- Examples: Metominostrobin (α-(methoxyimino)-N-methyl-2-phenoxybenzeneacetamide) and hexaconazole (α-butyl-α-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol).

- Key Differences: These compounds feature triazole or methoxyimino groups, which are absent in the target compound. Fluorine in the target compound may improve metabolic stability, similar to chlorinated groups in pesticides, but the lack of heterocyclic systems suggests divergent mechanisms of action.

Physicochemical and Pharmacokinetic Properties

A comparative table of key properties is provided below:

Functional Implications of Structural Features

- Ethyl-Methyl Amine Chain : The ethyl group may extend half-life by reducing oxidative metabolism, while the alpha-methyl group could restrict conformational flexibility, improving selectivity for target receptors.

- Hydrochloride Salt: Improves solubility for oral or injectable administration, contrasting with neutral agrochemicals (e.g., metominostrobin) formulated for foliar application .

Q & A

Q. What computational tools can predict the compound’s interaction with biological targets lacking resolved crystal structures?

- Methodology : Use homology modeling (e.g., MODELLER) to build 3D structures of targets like CRAC channels. Molecular dynamics simulations (GROMACS) assess binding stability (RMSD < 2 Å over 100 ns). Pharmacophore mapping (Discovery Studio) identifies critical interaction points (e.g., hydrogen bonds with Orai1 residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.